N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
Description
Introduction to Thieno[3,4-c]pyrazole Derivatives
Historical Development of Thienopyrazole Chemistry
The exploration of thienopyrazole systems began in the early 1970s, driven by the need for novel heterocyclic scaffolds with tunable electronic and steric properties. The first reported synthesis of thieno[3,4-c]pyrazole derivatives dates to 1971, when researchers achieved cyclocondensation of 3-aminothiophene-4-carboxylates with hydrazines under acidic conditions. This breakthrough established foundational methods for constructing the fused thiophene-pyrazole ring system. By 1974, further refinements enabled the synthesis of substituted derivatives, including alkylation and oxidation protocols to modulate reactivity. Early studies emphasized the scaffold’s stability and aromaticity, which arise from the conjugated π-system spanning the thiophene and pyrazole rings.
A pivotal advancement occurred in the 2000s with the application of phosphorus decasulfide (P$$4$$S$${10}$$) as a thionation agent, facilitating the synthesis of sulfur-rich analogs. These developments coincided with growing interest in heterocycles for drug discovery, positioning thieno[3,4-c]pyrazoles as versatile intermediates for kinase inhibitors and antimicrobial agents.
Significance of Thieno[3,4-c]pyrazole Scaffold in Medicinal Chemistry
The thieno[3,4-c]pyrazole scaffold offers distinct advantages in drug design due to its:
- Electronic modularity : The sulfur atom in the thiophene ring enhances electron density, enabling interactions with aromatic residues in biological targets.
- Hydrogen-bonding capacity : The pyrazole nitrogen atoms serve as hydrogen-bond acceptors or donors, improving target affinity.
- Stereochemical flexibility : Substituents at the 2-, 3-, and 6-positions allow precise tuning of pharmacokinetic properties.
Recent studies highlight its role in inhibiting kinases and tubulin polymerization. For example, derivatives bearing carboxamide groups, such as N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide , exhibit enhanced binding to ATP pockets in kinases due to conformational rigidity. The scaffold’s planar structure also facilitates intercalation into DNA or microtubules, making it a candidate for anticancer agents.
Table 1: Key Pharmacological Activities of Thieno[3,4-c]pyrazole Derivatives
| Derivative | Target | IC$$_{50}$$ (μM) | Reference |
|---|---|---|---|
| 4,6-Dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid | EGFR kinase | 9.68 | |
| N-(2-Phenyl derivative) | Tubulin polymerization | 0.19–2.99 |
Comparative Analysis of Thienopyrazole Isomeric Systems
Thienopyrazoles exist as three isomers: thieno[2,3-c]pyrazole , thieno[3,2-c]pyrazole , and thieno[3,4-c]pyrazole . Their pharmacological and synthetic profiles differ markedly:
Synthetic Accessibility :
Biological Activity :
Table 2: Isomeric Comparison of Thienopyrazoles
| Property | Thieno[2,3-c]pyrazole | Thieno[3,4-c]pyrazole |
|---|---|---|
| Synthetic Steps | 4–5 | 3–4 |
| LogP (Calculated) | 2.1 | 1.8 |
| Tubulin Inhibition | Yes | Yes |
| Kinase Selectivity | Broad | EGFR-specific |
Current Research Landscape and Emerging Trends
Recent advances focus on hybrid molecules and nanotechnology-driven delivery . For instance, gold nanorod-loaded PLGA-PEG nanoparticles have been used to enhance the bioavailability of thieno[3,4-c]pyrazole derivatives in vivo. Additionally, computational studies leverage density functional theory (DFT) to predict substituent effects on binding energetics.
Emerging trends include:
Properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c20-16(14-7-4-8-22-14)17-15-12-9-21-10-13(12)18-19(15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFPBIUZGPOOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized to introduce the phenyl and thiophene groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize the use of hazardous reagents and reduce waste, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of thienopyrazole derivatives, including N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide. Research indicates that derivatives of thienopyrazole can induce cell death in various cancer cell lines. For instance, a derivative known as Tpz-1 exhibited selective cytotoxicity against human blood, breast, colon, and cervical cancer cells while sparing non-cancerous cells . The mechanism involves interference with cell cycle progression and disruption of microtubule formation, which are critical for cancer cell division and survival.
Kinase Inhibition
Thienopyrazole derivatives are also recognized for their kinase inhibitory activity. They have shown promise in inhibiting several key kinases involved in cancer progression, such as cyclin-dependent kinase 2 (CDK2) and Aurora kinase (AURK) . This inhibition can lead to the suppression of tumor growth and metastasis.
Antibacterial Applications
Beyond anticancer properties, this compound has potential applications in combating bacterial infections. Research indicates that thienopyrazole compounds possess antibacterial activity against resistant strains of bacteria, including Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli . This makes them candidates for developing new antibacterial agents amid rising antibiotic resistance.
Neuropharmacology
The compound's unique structure suggests potential neuropharmacological applications as well. Some derivatives have demonstrated cholinesterase inhibition, which is relevant for treating Alzheimer's disease by enhancing acetylcholine levels in the brain. This could lead to improved cognitive function in patients suffering from neurodegenerative conditions.
Case Study 1: Anticancer Screening
In a high-throughput screening study involving 2000 small molecules from the ChemBridge DIVERset library, a novel thieno[2,3-c]pyrazole derivative was identified that induced potent cell death across multiple cancer cell lines at low concentrations (0.19 μM to 2.99 μM). This study underscores the importance of thienopyrazole derivatives in drug discovery for cancer therapy .
Case Study 2: Antibacterial Efficacy
A study investigating the antibacterial efficacy of synthesized thiophene derivatives revealed significant activity against ESBL-producing E. coli strains. The results suggest that these compounds could serve as effective alternatives to traditional antibiotics .
Mechanism of Action
The mechanism of action of N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Comparison with Thieno[3,4-c]pyrazol-3-yl Acetamides
The closest structural analogs are thieno[3,4-c]pyrazol-3-yl acetamides, which share the same core but differ in the substituent at position 3. For example, replacing the thiophene-2-carboxamide group with an acetamide (CH₃CONH-) alters hydrogen-bonding capacity and lipophilicity.
The thiophene-2-carboxamide group in the target compound likely improves binding affinity to autotaxin due to stronger π-π interactions with the enzyme’s hydrophobic pockets. In contrast, acetamide derivatives may exhibit better solubility but weaker target engagement .
Comparison with Thieno[2,3-b]pyridine-2-carboxamide Derivatives
3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide () shares a thiophene-carboxamide motif but features a pyridine ring fused to thiophene instead of pyrazole.
Key differences:
- Substituent Effects: The triamino groups in the pyridine derivative may enhance solubility but reduce metabolic stability compared to the phenyl and dihydro-2H groups in the target compound .
Crystallographic and Conformational Analysis
Key findings for related compounds include:
- Hydrogen-Bonding Networks : Carboxamide groups in thiophene derivatives form intermolecular hydrogen bonds, stabilizing crystal lattices .
- Ring Puckering: The dihydro-2H system in the target compound may induce distinct conformational flexibility compared to fully aromatic systems like thienopyridines .
Biological Activity
N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a synthetic compound belonging to the class of thienopyrazoles, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a thiophene ring fused with a pyrazole ring and an amide functional group. Its molecular formula is , with a molecular weight of approximately 341.5 g/mol. The unique arrangement of these functional groups suggests potential for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3OS2 |
| Molecular Weight | 341.5 g/mol |
| Structural Features | Thiophene and Pyrazole rings |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thienopyrazoles have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
A study evaluating 25 derivatives demonstrated good inhibitory activity against bacterial enzymes involved in cell wall biosynthesis, suggesting potential applications in treating resistant bacterial infections .
Anticancer Potential
The anticancer properties of thienopyrazole derivatives have been extensively studied. Compounds within this class have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For example, certain derivatives have been reported to inhibit Aurora-A kinase, a target in cancer therapy, with IC50 values as low as 0.067 µM .
In another study, pyrazole-linked compounds exhibited significant cytotoxicity against A549 lung cancer cells, highlighting their potential as anticancer agents .
Anti-inflammatory Activity
This compound may also possess anti-inflammatory properties. Research has shown that similar compounds can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), suggesting their utility in managing inflammatory conditions .
Structure-Activity Relationships (SAR)
The biological activity of thienopyrazole derivatives is closely linked to their structural features. Modifications to the thiophene and pyrazole rings can significantly influence their pharmacological profiles:
| Compound Type | Notable Activities |
|---|---|
| N-(1-methyl-3-phenyl-pyrazol-5-yl)-N'-(2-thienyl)urea | Anti-inflammatory |
| 5-amino-pyrazole derivatives | Anticancer properties |
| Thieno[3,4-c]pyrazole derivatives | Enhanced antimicrobial activity |
These observations highlight the importance of specific substituents and ring structures in determining the efficacy of these compounds.
Case Studies
- Antimicrobial Efficacy : A study synthesized various thienopyrazole derivatives and assessed their activity against MRSA and other gram-positive bacteria. Results indicated that certain compounds had minimum inhibitory concentrations (MICs) below 32 µg/mL against resistant strains .
- Anticancer Screening : In vitro assays on A549 cell lines revealed that specific derivatives induced apoptosis and inhibited cell proliferation effectively. The most potent compound had an IC50 value of 49.85 µM .
- Inflammation Models : In vivo studies demonstrated that selected thienopyrazole derivatives could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Q. What synthetic pathways are commonly employed to synthesize N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide?
The synthesis typically involves cyclization of thiophene derivatives with hydrazine or hydrazones under acidic or basic conditions to form the thieno[3,4-c]pyrazole core. Subsequent functionalization with thiophene-2-carboxamide is achieved via coupling reactions, such as amide bond formation using carbodiimide reagents. Multi-step purification (e.g., recrystallization or chromatography) ensures high purity .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
Key techniques include:
- IR spectroscopy to confirm amide C=O stretches (~1650–1700 cm⁻¹) and NH bending .
- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons (δ 6.5–8.5 ppm) and thieno-pyrazole backbone carbons .
- X-ray crystallography (using SHELX programs) for 3D atomic arrangement analysis, particularly for resolving dihydro-thieno-pyrazole ring conformations .
Q. How are in vitro biological activities (e.g., anti-inflammatory) assessed for this compound?
Standard assays include:
- COX-1/COX-2 inhibition to evaluate anti-inflammatory potential via enzyme-linked immunosorbent assays (ELISA).
- Cell viability assays (e.g., MTT) on cancer cell lines to screen for antiproliferative effects .
Advanced Research Questions
Q. What computational strategies are used to predict interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to targets like cyclooxygenases or kinases. Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can kinetic and thermodynamic studies resolve contradictions in reactivity data?
- Kinetic profiling under varying temperatures/pH quantifies reaction rates (e.g., amide hydrolysis) via HPLC monitoring.
- Thermodynamic analysis (van’t Hoff plots) determines ΔG and ΔS for stability, explaining discrepancies in solvent-dependent reactivity .
Q. What experimental approaches validate hypothesized mechanisms of action in pharmacological studies?
- Surface Plasmon Resonance (SPR) to measure real-time binding kinetics to target proteins.
- Knockout cell lines (e.g., CRISPR/Cas9) confirm target specificity by comparing wild-type vs. mutant responses .
Q. How do crystallographic studies address challenges in polymorph identification?
SHELXL refinement of high-resolution X-ray data distinguishes polymorphs by analyzing unit cell parameters and hydrogen-bonding patterns (graph set analysis). Variable-temperature studies assess thermal stability .
Methodological Challenges and Solutions
Q. How are synthetic yields optimized for complex multi-step reactions?
- Flow chemistry improves scalability and reduces side reactions via precise control of residence time and temperature.
- Microwave-assisted synthesis accelerates cyclization steps, enhancing yields by 15–20% compared to conventional heating .
Q. What strategies reconcile discrepancies in biological activity across structural analogs?
- Structure-Activity Relationship (SAR) studies systematically modify substituents (e.g., phenyl vs. chlorophenyl) to identify critical functional groups.
- Meta-analysis of dose-response curves across studies normalizes IC₅₀ values for cross-comparison .
Q. How is regioselectivity controlled during functionalization of the thieno-pyrazole core?
- Directing groups (e.g., sulfonyl or nitro) guide electrophilic substitution to specific positions.
- Protecting group strategies (e.g., tert-butyloxycarbonyl) prevent undesired side reactions during amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
